N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, commonly referred to as ML277, is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly as a selective activator of the KCNQ1 potassium channel. This compound belongs to a class of molecules that exhibit significant biological activity, specifically in the context of cardiovascular and neurological disorders.
ML277 was identified through high-throughput screening methods aimed at discovering novel potassium channel modulators. The compound was derived from a series of modifications to existing piperidine derivatives, focusing on enhancing selectivity and potency against specific potassium channels, particularly KCNQ1 .
ML277 can be classified as:
The synthesis of ML277 involves several key steps, starting from commercially available precursors. The process typically includes:
The synthetic pathway can be outlined as follows:
ML277 features a complex molecular structure characterized by:
The molecular formula for ML277 is with a molecular weight of approximately 471.59 g/mol.
Key structural data includes:
ML277 undergoes various chemical reactions that are significant for its biological activity:
The compound's metabolic pathways involve NADPH-dependent oxidation processes, which have been studied to enhance its pharmacokinetic properties by substituting more stable groups .
ML277 acts primarily as an activator of the KCNQ1 potassium channel, which plays a crucial role in cardiac repolarization. Its mechanism involves:
Data indicate that ML277 exhibits an EC50 value of approximately 260 nM for KCNQ1 activation, showcasing its potency compared to other KCNQ channels .
Key chemical properties include:
Relevant analyses have been conducted using various spectroscopic methods (e.g., IR spectroscopy) to confirm purity and structural integrity .
ML277 has potential applications in scientific research and pharmacology, particularly in:
The identification of ML277 (N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide) originated from a high-throughput screen (HTS) of the NIH Molecular Libraries Small Molecule Repository (MLSMR), encompassing over 300,000 compounds. The primary assay employed a depolarization-triggered thallium (Tl⁺) influx methodology through KCNQ1 channels expressed in Chinese Hamster Ovary (CHO) cells. This approach capitalized on the channel’s permeability to Tl⁺, which fluoresces upon binding intracellular dyes (e.g., FluoZin-2), enabling rapid quantification of channel activity [2] [8]. Hits were triaged using parental CHO cells (to exclude nonspecific effects) and KCNQ2 channels (to filter pan-KCNQ activators), narrowing 1,082 initial hits to 26 validated KCNQ1 activators.
A parallel electrophysiological strategy utilized cell-attached single-channel recordings of KCNQ1 in mammalian cells. This technique revealed ML277’s profound kinetic effects: it converted flickering single-channel openings into sustained bursts and tripled unitary current amplitudes (~3-fold increase). These observations demonstrated that ML277 enhances pore conductance independently of its effects on voltage-dependent gating [1] [3].
Table 1: HTS Assays for KCNQ1 Activator Discovery
Assay Type | Throughput | Key Metrics | Advantages |
---|---|---|---|
Tl⁺ Influx (Fluorescent) | High | EC₅₀, % activation at +40 mV | Rapid screening; compatible with automation |
Cell-Attached Patch Clamp | Low | Single-channel amplitude, open probability | Direct pore effect quantification |
Whole-Cell Voltage Clamp | Medium | V₁/₂ shift, deactivation kinetics | Comprehensive gating/pore characterization |
The initial hit, compound 5 (CID:4880560), was a racemic mixture with an EC₅₀ of 1.69 µM. Medicinal chemistry efforts focused on three regions: the sulfonamide aryl group, piperidine core, and upper amide [2]. Structure-activity relationship (SAR) studies revealed:
Binding mode predictions, later confirmed by cryo-EM, indicated that the para-methyl group of 10c (ML277) engages a hydrophobic pocket formed by S5 (Val310, Leu312) and S6 (Phe340, Ile337) helices of adjacent subunits. This interaction stabilizes the pore domain in an open conformation [6] [8].
Table 2: Key SAR of Sulfonamide Modifications
Compound | R Group | EC₅₀ (µM) | % Max Activation |
---|---|---|---|
(R)-5 | Phenyl | 1.47 | 358.9 |
10b | 3-Tolyl | 0.89 | 252 |
10c (ML277) | 4-Tolyl | 0.26 | 265.9 |
10d | 4-Propyl | 0.70 | 172 |
10e | 4-Isopropyl | 2.59 | 109 |
10t | 4-Chlorophenyl | 0.42 | 161 |
10bb | 3-Pyridyl | 1.36 | 87.3 |
The chiral piperidine center proved indispensable for activity. Purified enantiomers of the initial hit (compound 5) revealed that only the (R)-enantiomer activated KCNQ1 (EC₅₀ = 1.47 µM), while the (S)-enantiomer was inactive at 30 µM [2] [7]. This stereospecificity informed all subsequent designs, culminating in ML277’s (R)-configuration.
Mechanistically, ML277’s enantiomer preference arises from its binding pose within the S4-S5/S5/S6 intersubunit pocket. Molecular dynamics simulations show the (R)-piperidine optimally orients the tolylsulfonamide into a hydrophobic cleft, whereas the (S)-enantiomer clashes with Leu266 on the S4-S5 linker [5] [6]. Unlike activators like R-L3, which alter voltage sensor domain (VSD) movements, ML277 acts predominantly on the pore domain:
KCNE1 co-assembly disrupts ML277 binding by occluding the S5-S6 interfacial pocket, explaining its reduced efficacy in saturated KCNQ1-KCNE1 complexes [1] [7].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3